molecular formula C12H11FN2 B2389919 1-N-(4-fluorophenyl)benzene-1,2-diamine CAS No. 7187-12-4

1-N-(4-fluorophenyl)benzene-1,2-diamine

Cat. No. B2389919
CAS RN: 7187-12-4
M. Wt: 202.232
InChI Key: KPJIGTRNAZHTEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “1-N-(4-fluorophenyl)benzene-1,2-diamine” is 202.23 . The InChI code is 1S/C12H11FN2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2 .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is not available in the retrieved data . The compound is a white to off-white crystalline powder.

Scientific Research Applications

FPhD has been studied for its potential use as a building block for the synthesis of various organic compounds, including drugs and polymers. It has also been investigated for its antibacterial and antifungal properties, as well as its ability to inhibit certain enzymes such as tyrosinase and α-glucosidase.

Mechanism of Action

The mechanism of action of FPhD is not fully understood, but it is believed to involve the formation of complexes with metal ions and enzymes, leading to inhibition of their activity. FPhD has also been shown to interact with DNA, possibly through intercalation or hydrogen bonding.
Biochemical and Physiological Effects
FPhD has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of FPhD.

Advantages and Limitations for Lab Experiments

One advantage of using FPhD in lab experiments is its relatively simple synthesis method. However, its low solubility in water and organic solvents can make it difficult to work with. Additionally, its potential toxicity and lack of comprehensive toxicity data should be taken into consideration when handling FPhD in the lab.

Future Directions

There are several potential future directions for research on FPhD. One area of interest is the development of FPhD-based drugs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of FPhD. Finally, the synthesis of FPhD analogs with modified properties could lead to new applications in various fields.

Synthesis Methods

The synthesis of FPhD involves the reaction of 4-fluoronitrobenzene with o-phenylenediamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting FPhD product can be purified by recrystallization from a suitable solvent.

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with air and water due to possible violent reactions and flash fires . It should be stored away from heat, sparks, open flames, and hot surfaces . The compound should be handled under inert gas and protected from moisture .

properties

IUPAC Name

2-N-(4-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJIGTRNAZHTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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